N-benzyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or alkylated derivatives.
Scientific Research Applications
N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity or receptor signaling pathways . This inhibition can result in various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a similar triazole structure.
Trazodone: An antidepressant that contains a triazole moiety.
Uniqueness
N-BENZYL-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a triazole ring with a phthalazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N5O2S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-benzyl-2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H21N5O2S/c1-16-12-13-19(14-22(16)32(30,31)25-15-18-8-4-3-5-9-18)23-26-27-24-21-11-7-6-10-20(21)17(2)28-29(23)24/h3-14,25H,15H2,1-2H3 |
InChI Key |
MJGMXQGVYHTTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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